molecular formula C20H36O2 B14735884 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol CAS No. 5335-55-7

1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol

Cat. No.: B14735884
CAS No.: 5335-55-7
M. Wt: 308.5 g/mol
InChI Key: ZWDCUZKMRDIFAX-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol is a complex organic compound that belongs to the class of polycyclic hydrocarbons. This compound features a phenanthrene core structure with various functional groups attached, including a hydroxymethyl group, methyl groups, and a propan-2-yl group. The unique arrangement of these groups imparts specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts alkylation, reduction, and hydroxylation to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure and high-temperature conditions might be employed to drive the reactions to completion. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or strong acids/bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a simpler hydrocarbon.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent hydrocarbon structure without additional functional groups.

    Cholesterol: A biologically important sterol with a similar polycyclic structure.

    Retinol: A vitamin A derivative with a related polycyclic structure.

Uniqueness

1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

5335-55-7

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

1-(hydroxymethyl)-1,4b-dimethyl-7-propan-2-yl-3,4,5,6,7,8,8a,9,10,10a-decahydro-2H-phenanthren-4a-ol

InChI

InChI=1S/C20H36O2/c1-14(2)15-8-11-19(4)16(12-15)6-7-17-18(3,13-21)9-5-10-20(17,19)22/h14-17,21-22H,5-13H2,1-4H3

InChI Key

ZWDCUZKMRDIFAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C(C1)CCC3C2(CCCC3(C)CO)O)C

Origin of Product

United States

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